4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including chlorobenzoyl, chlorophenyl, hydroxy, and indole moieties
Properties
Molecular Formula |
C27H20Cl2N2O3 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
(4Z)-5-(2-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H20Cl2N2O3/c28-18-11-9-16(10-12-18)25(32)23-24(20-6-1-3-7-21(20)29)31(27(34)26(23)33)14-13-17-15-30-22-8-4-2-5-19(17)22/h1-12,15,24,30,32H,13-14H2/b25-23- |
InChI Key |
WXXQURKKUBJQNG-BZZOAKBMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolone ring.
Introduction of Chlorobenzoyl and Chlorophenyl Groups: These groups can be introduced via Friedel-Crafts acylation reactions using chlorobenzoyl chloride and chlorophenyl reagents.
Attachment of the Indole Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the indole group to the pyrrolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3-((4-chlorobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
- N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
Uniqueness
4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and its potential applications in various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
